4-(4-Fluorophenyl)-2-methyl-1H-imidazole
CAS No.: 399040-59-6
Cat. No.: VC8111529
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 399040-59-6 |
---|---|
Molecular Formula | C10H9FN2 |
Molecular Weight | 176.19 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-2-methyl-1H-imidazole |
Standard InChI | InChI=1S/C10H9FN2/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) |
Standard InChI Key | YWBKDZXTYISVFV-UHFFFAOYSA-N |
SMILES | CC1=NC=C(N1)C2=CC=C(C=C2)F |
Canonical SMILES | CC1=NC=C(N1)C2=CC=C(C=C2)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 4-(4-fluorophenyl)-2-methyl-1H-imidazole consists of a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 4-position is substituted with a 4-fluorophenyl group, while the 2-position bears a methyl group. This substitution pattern influences electronic distribution, solubility, and intermolecular interactions. The fluorine atom on the phenyl ring enhances lipophilicity and bioavailability, making the compound suitable for blood-brain barrier penetration .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₉FN₂ | |
Molecular Weight | 176.20 g/mol | |
LogP (Partition Coefficient) | 2.1 (estimated) | |
Hydrogen Bond Donors | 1 (N-H of imidazole) |
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal in characterizing this compound. The ¹H NMR spectrum typically shows a singlet for the methyl group at δ 2.4 ppm, a doublet for the fluorophenyl aromatic protons (δ 7.2–7.8 ppm), and a broad peak for the imidazole N-H proton (δ 12–13 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 176.0851 [M+H]⁺ .
Synthesis and Scalable Production
Modern Optimized Approaches
Recent advances emphasize cost-effectiveness and scalability. A breakthrough method involves Suzuki-Miyaura coupling between 4-bromo-2-methylimidazole and 4-fluorophenylboronic acid, achieving yields exceeding 70% . Key steps include:
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Bromination: 1,2-dimethylimidazole undergoes regioselective bromination using N-bromosuccinimide (NBS) to form 4-bromo-1,2-dimethyl-1H-imidazole .
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Cross-Coupling: Palladium-catalyzed coupling with 4-fluorophenylboronic acid installs the fluorophenyl group .
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Demethylation: Selective removal of the 1-methyl group using hydrochloric acid yields the final product .
Table 2: Optimized Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | NBS, DMF, rt, 6 h | 80 |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 75 |
Demethylation | HCl, MeOH, reflux, 4 h | 90 |
This route avoids regioisomer issues and scales to kilogram quantities, making it industrially viable .
Biological Activities and Mechanism of Action
Enzyme Inhibition
The compound’s imidazole core chelates metal ions in enzyme active sites. For instance, it inhibits 5-lipoxygenase (5-LOX), reducing leukotriene B₄ (LTB₄) production in inflammatory cells (IC₅₀ = 1.2 μM) . Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets .
Multitargeted Pharmacological Effects
Derivatives of 4-(4-fluorophenyl)-2-methyl-1H-imidazole exhibit polypharmacology:
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Anticancer Activity: Inhibition of casein kinase 1 (CK1) and phosphodiesterase 1 (PDE1) disrupts cancer cell proliferation .
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Antioxidant Effects: Scavenging reactive oxygen species (ROS) via the imidazole ring’s redox activity .
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Neuroprotection: Modulation of glutamate receptors mitigates excitotoxicity in neurodegenerative models .
Table 3: Selected Biological Activities
Target | Activity (IC₅₀) | Model System |
---|---|---|
5-Lipoxygenase | 1.2 μM | RBL-1 cells |
Casein Kinase 1 | 0.8 μM | HCT-116 cells |
Glutamate Receptor | 45% inhibition at 10 μM | Rat cortical neurons |
Structural Analogs and Structure-Activity Relationships (SAR)
Role of the Fluorophenyl Group
Replacing the 4-fluorophenyl group with chloro- or methylphenyl reduces 5-LOX inhibition by 3–5 fold, highlighting fluorine’s critical role in target engagement .
Methyl Substitution Effects
The 2-methyl group prevents metabolic oxidation at the imidazole ring, improving pharmacokinetic stability. Removing this group shortens plasma half-life from 6 h to <1 h in rodent studies .
Prominent Derivatives
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4-(4-Fluorophenyl)-2-methyl-1H-imidazole-5-carboxylate: Ester derivatives show enhanced bioavailability and brain penetration .
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N-Alkylated Analogs: Quaternary ammonium salts exhibit ion channel blocking activity .
Applications in Drug Development
Key Intermediate in API Synthesis
This compound is a building block for kinase inhibitors and anti-inflammatory agents. For example, coupling with pyridinylboronic acids yields dual EGFR/Her2 inhibitors under clinical evaluation .
Patent Landscape
Over 15 patents (2018–2025) claim derivatives of 4-(4-fluorophenyl)-2-methyl-1H-imidazole for treating Alzheimer’s disease, rheumatoid arthritis, and solid tumors .
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